

Application Notes & Protocols: Isolation of Inonotusol F from *Inonotus obliquus* (Chaga Mushroom)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Inonotusol F*

Cat. No.: B15595309

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: *Inonotus obliquus*, commonly known as Chaga mushroom, is a parasitic fungus that grows on birch trees and has been used in traditional medicine for centuries, particularly in Eastern Europe and Russia.^[1] It is a rich source of various bioactive compounds, including polysaccharides, polyphenols, and triterpenoids.^{[2][3][4]} Among these, lanostane-type triterpenoids, such as inotodiol, are of significant interest due to their potent biological activities, which include anticancer, antioxidant, and anti-inflammatory properties.^{[5][6]}

This document provides a detailed protocol for the isolation and purification of lanostane-type triterpenoids from *Inonotus obliquus*, with a focus on **Inonotusol F** and the closely related, abundant compound, inotodiol. The methodologies described herein are based on established solvent extraction and chromatographic techniques, providing a robust framework for obtaining high-purity compounds for research and drug development purposes.

Experimental Protocols

Preparation of *Inonotus obliquus* Material

- Obtain dried fruiting bodies of *Inonotus obliquus*.
- Pulverize the dried mushroom into a fine powder (e.g., ~30 mesh) using a disintegrator or grinder.^[7]

- Dry the powder to a constant weight, for example, at 60-80°C, to remove residual moisture.
[\[8\]](#)

Extraction of Crude Triterpenoids

This protocol describes a common method using ethanol extraction. Alternative methods include supercritical CO₂ extraction, Soxhlet extraction, and ultrasound-assisted extraction.[\[2\]](#)
[\[9\]](#)[\[10\]](#)

- Maceration:
 - Mix 500 g of dried *Inonotus obliquus* powder with 6 L of 95% food-grade ethanol in a suitable reactor vessel.[\[5\]](#)[\[7\]](#)
 - Incubate the mixture at 50°C overnight with constant agitation (e.g., 200 rpm).[\[5\]](#)
- Filtration and Concentration:
 - Separate the ethanol extract from the insoluble mushroom residue by centrifugation (e.g., 12,400 × g for 20 minutes) or filtration through Whatman filter paper.[\[5\]](#)[\[7\]](#)
 - Collect the supernatant. To increase the yield, the insoluble residue can be re-extracted two more times with fresh ethanol.[\[5\]](#)
 - Combine all supernatants and concentrate the solution to a small volume (e.g., 50-70 mL) using a vacuum rotary evaporator to obtain the crude ethanol extract.[\[5\]](#)

Chromatographic Purification of Inonotusol F

The crude extract contains a complex mixture of compounds. Purification is typically achieved using column chromatography. High-speed counter-current chromatography (HSCCC) is another efficient alternative.[\[1\]](#)

- Column Preparation:
 - Select a suitable glass column.

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[11][12] The weight of the adsorbent should be 20-50 times the weight of the crude extract.[11]
- Pack the column with the silica gel slurry, ensuring a homogenous bed without air bubbles. [11] Add a layer of sand on top to protect the silica surface.[13]
- Sample Loading:
 - Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial elution solvent).[1][14]
 - Carefully load the dissolved sample onto the top of the silica gel column.[14]
- Elution:
 - Elute the column with a solvent system of increasing polarity. A common system for separating triterpenoids is a gradient of hexane and ethyl acetate.[1]
 - Start with a low polarity mixture (e.g., hexane:ethyl acetate, 20:1 v/v) and gradually increase the proportion of the more polar solvent (ethyl acetate).[5]
 - Collect fractions of the eluate in separate tubes.
- Fraction Analysis:
 - Monitor the separation process by analyzing the collected fractions using Thin Layer Chromatography (TLC).
 - Spot small amounts of each fraction onto a TLC plate and develop it in an appropriate solvent system.
 - Visualize the spots under UV light or by staining (e.g., with vanillin-sulfuric acid reagent) to identify the fractions containing the target compound.
 - Combine the fractions that contain the purified **Inonotusol F**.
- Final Purification (Optional):

- For obtaining very high purity (>97%), a second chromatographic step, such as preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18), can be employed.[5]
- A mobile phase of acetonitrile and water is commonly used for reverse-phase separation of these compounds.[5]

Structure Elucidation

The identity and structure of the isolated compound must be confirmed using spectroscopic methods.

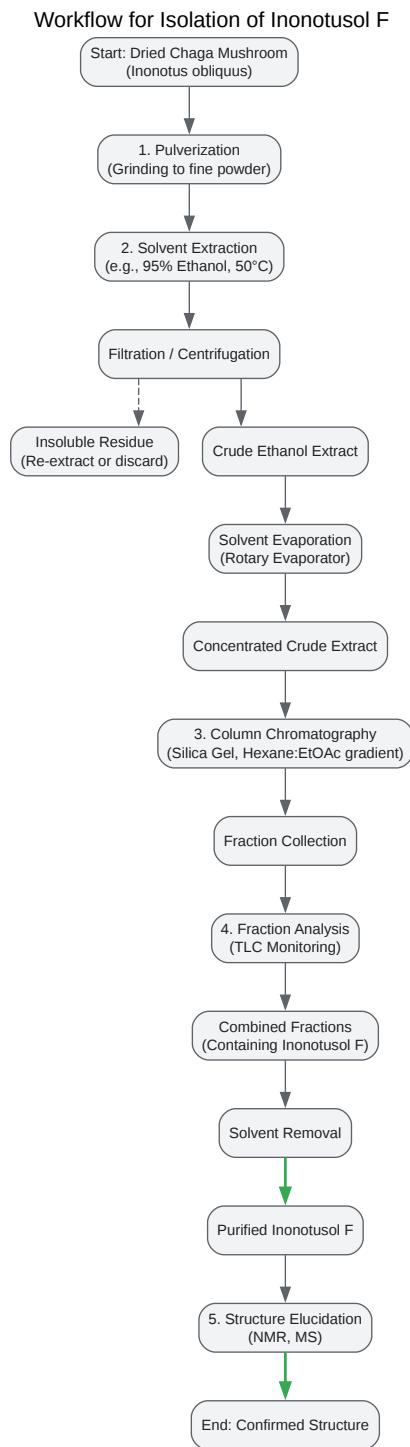
- Mass Spectrometry (MS): Determine the molecular weight and molecular formula of the compound using High-Resolution Mass Spectrometry (HRMS).[15]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure.
 - Acquire 1D NMR spectra (^1H and ^{13}C) and 2D NMR spectra (e.g., COSY, HMBC, HMQC). [1][16]
 - The analysis of chemical shifts, coupling constants, and correlations in these spectra allows for the unambiguous assignment of the structure of **Inonotusol F**.[17][18]

Data Presentation

Table 1: Comparison of Extraction Methods for Triterpenoids from *Inonotus obliquus*

Extraction Method	Solvent(s)	Key Conditions	Inotodiol Yield	Reference
Maceration	95% Ethanol	50°C, overnight, 3 extractions	~0.28% (w/w) from powder	[5]
Supercritical Fluid Extraction (SFE)	Supercritical CO ₂	50°C, 350 bar	87–101 mg/100 g	[9]
Folch Method	Chloroform/Methanol	Room Temperature	139 mg/100 g	[9]
Soxhlet Extraction	Cyclohexane	Boiling point of solvent	231 mg/100 g	[2]

| Ultrasound-Assisted | 60% Ethanol | Cold Extraction | Not specified | [10] |

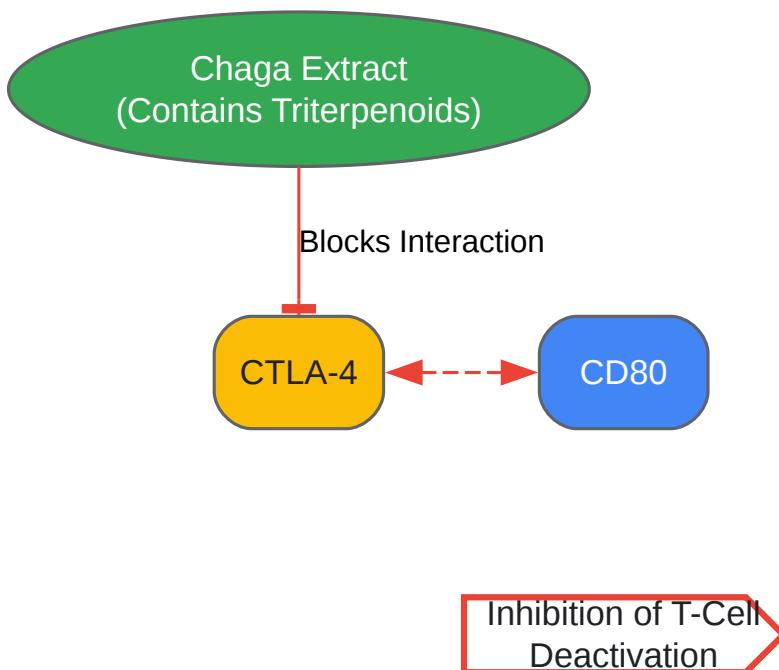

Table 2: Chromatographic Systems for Triterpenoid Purification

Chromatography Type	Stationary Phase	Mobile Phase / Solvent System	Compound(s) Purified	Reference
High-Speed Counter-Current Chromatography (HSCCC)	Liquid-Liquid	Hexane:Ethyl acetate:Methanol:Water (1:0.4:1:0.4, v/v)	Inotodiol, Trametenolic acid	[1]
Preparative HPLC	Reverse-Phase (C18)	Acetonitrile/Water gradient	Inotodiol	[5]

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | General Triterpenoids | [5][11][19] |

Visualizations

Experimental Workflow Diagram


[Click to download full resolution via product page](#)

Caption: General experimental workflow for the isolation and purification of **Inonotusol F**.

Signaling Pathway (Placeholder)

No specific signaling pathway for **Inonotusol F** was identified in the provided search results. However, extracts of *Inonotus obliquus* are known to modulate immune responses. For instance, they can inhibit the immune checkpoint interaction between CTLA-4 and CD80.^[20] A diagram illustrating this known interaction for Chaga extract is provided below.

Known Immunomodulatory Action of Chaga Extract

[Click to download full resolution via product page](#)

Caption: Chaga extract blocks the inhibitory CTLA-4/CD80 immune checkpoint interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis and Simultaneous Characterization of Triterpenoids and Phenolics in *Inonotus obliquus* (Chaga) Using LC-PDA-ELSD and LC-DAD-QToF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, Physicochemical Characterization, and Biological Properties of Inotodiol, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. *Inonotus obliquus* – from folk medicine to clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. hielscher.com [hielscher.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. youtube.com [youtube.com]
- 13. epfl.ch [epfl.ch]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ukm.my [ukm.my]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Chromatography [chem.rochester.edu]
- 20. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Isolation of Inonotusol F from *Inonotus obliquus* (Chaga Mushroom)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15595309#inonotusol-f-isolation-protocol-from-chaga-mushroom>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com